Amino acid hydroxamates l-arginine hydroxamate hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

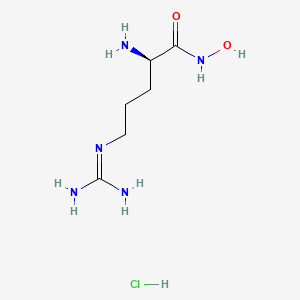

Amino acid hydroxamates l-arginine hydroxamate hydrochloride is a useful research compound. Its molecular formula is C6H16ClN5O2 and its molecular weight is 225.68 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

L-Arginine hydroxamate hydrochloride is a compound derived from the amino acid L-arginine, modified with a hydroxamate group. This modification enhances its biological activity, particularly in the context of enzyme inhibition and metabolic processes. This article reviews the biological activity of L-arginine hydroxamate hydrochloride, focusing on its effects on microbial growth, matrix metalloproteinase (MMP) inhibition, and potential therapeutic applications.

1. Overview of L-Arginine Hydroxamate Hydrochloride

L-arginine hydroxamate hydrochloride is synthesized by the reaction of L-arginine with hydroxylamine. This compound exhibits unique properties due to the presence of both an amino acid and a hydroxamate moiety, which are known to interact with various biological targets.

2. Microbial Activity

Inhibition of Bacterial Growth

Research indicates that L-arginine hydroxamate has significant antimicrobial properties. A study demonstrated that at a concentration of 10−3M, it completely inhibited the growth of Bacillus subtilis. This inhibitory effect could be reversed by adding L-arginine at a concentration of 2.5×10−4M, highlighting the competitive nature of this interaction .

Case Study: Production of L-Arginine by Resistant Mutants

In experiments involving Bacillus subtilis mutants resistant to arginine hydroxamate, high yields of L-arginine were produced. One mutant strain (AHr-5) was able to excrete 4.5mg ml of L-arginine in a shaken culture over three days . This suggests that while L-arginine hydroxamate inhibits growth, certain bacterial strains can adapt and utilize it for enhanced arginine production.

3. Inhibition of Matrix Metalloproteinases (MMPs)

Mechanism and Efficacy

L-arginine hydroxamate derivatives have been studied as inhibitors of MMPs, which play crucial roles in tissue remodeling and various diseases such as cancer and arthritis. A novel arginine-containing macrocyclic hydroxamate analog was shown to effectively inhibit MMP activity in vitro, demonstrating potential for therapeutic applications .

Table 1: Comparison of MMP Inhibition Potency

| Compound | MMP Target | Inhibition Potency |

|---|---|---|

| RYM | rhMMP-12 | High |

| RYM1 | rhMMP-12 | Comparable to RYM |

| L-Arginine Hydroxamate | Various MMPs | Moderate |

4. Histone Deacetylase (HDAC) Inhibition

L-arginine hydroxamate also shows promise as an HDAC inhibitor. Hydroxamic acids are known for their ability to chelate zinc ions in the active sites of HDACs, leading to increased histone acetylation and altered gene expression profiles .

Case Study: Dual Inhibition Mechanism

A study explored the dual inhibition mechanism where a compound derived from L-arginine hydroxamate exhibited potent HDAC-inhibitory activity alongside inhibition of Ras-related signaling pathways in cancer cell lines . This dual action may enhance its therapeutic efficacy against tumors.

5. Therapeutic Applications

The biological activities of L-arginine hydroxamate suggest potential applications in various therapeutic areas:

- Cancer Treatment: As an HDAC inhibitor and MMP inhibitor, it may be utilized in combination therapies for cancer.

- Antimicrobial Agents: Its ability to inhibit bacterial growth positions it as a candidate for developing new antibiotics.

- Neurological Disorders: Given its effects on gene regulation via HDAC inhibition, it may have applications in neuroprotection strategies.

科学的研究の応用

Antibacterial Effects

Inhibition of Bacterial Growth

L-arginine hydroxamate has demonstrated significant antibacterial properties. Research indicates that it effectively inhibits the growth of various bacteria, including Bacillus subtilis. The inhibitory effect can be reversed by the addition of arginine, suggesting a specific mechanism of action that may involve competition with natural substrates (Kisumi et al., 1971) .

Case Study: Arginine Hydroxamate-Resistant Mutants

Studies involving Bacillus subtilis mutants resistant to L-arginine hydroxamate revealed that these mutants could excrete L-arginine in high yields. This finding provides insights into microbial production processes and potential biotechnological applications for arginine production (Kisumi et al., 1971) .

Vasodilator Effects

Vasodilation in Blood Vessels

L-arginine derivatives, including hydroxamates, have been studied for their vasodilatory effects. In perfused rat mesentery models, L-arginine hydroxamate exhibited vasodilator activity, indicating potential applications in cardiovascular research and therapies aimed at improving blood flow (Al-Swayeh & Moore, 1989).

Enzymatic Inhibition

Inhibition of Enzymes

Amino acid hydroxamates are known to inhibit specific enzymes. For instance, L-leucine hydroxamate has been identified as a potent inhibitor of leucine aminopeptidase from porcine kidney. Such inhibitors are valuable for elucidating enzyme mechanisms and developing therapeutic agents (Chan et al., 1982).

Antimicrobial and Antimetabolic Action

Action Against Escherichia coli

Analogues of L-arginine hydroxamate have shown antimicrobial properties against Escherichia coli, suggesting potential use in developing new antimicrobial strategies (Tosa & Pizer, 1971).

Impact on Aquatic Pathogens

Research has also indicated that L-arginine hydroxamate can inhibit the growth of the fish pathogen Aeromonas salmonicida. This effect was similarly reversible with arginine addition, highlighting its potential application in aquatic animal health management (Shieh, 1978).

Protein Stability and Formulation

Stability in Biopharmaceuticals

L-arginine hydrochloride is known to enhance protein stability during freeze-drying processes. This stability is crucial for biopharmaceutical formulations where maintaining protein integrity is essential for efficacy (Seifert et al., 2020).

Biotechnology Applications

Protein Purification and Formulation

In biotechnology, L-arginine and its derivatives play significant roles in protein purification and formulation processes. Their ability to stabilize proteins makes them valuable in the development of biopharmaceuticals (Arakawa et al., 2007).

Summary Table of Applications

特性

CAS番号 |

35832-00-9 |

|---|---|

分子式 |

C6H16ClN5O2 |

分子量 |

225.68 g/mol |

IUPAC名 |

(2S)-2-amino-5-(diaminomethylideneamino)-N-hydroxypentanamide;hydrochloride |

InChI |

InChI=1S/C6H15N5O2.ClH/c7-4(5(12)11-13)2-1-3-10-6(8)9;/h4,13H,1-3,7H2,(H,11,12)(H4,8,9,10);1H/t4-;/m0./s1 |

InChIキー |

XXIIKRNWXSJTSJ-WCCKRBBISA-N |

SMILES |

C(CC(C(=O)NO)N)CN=C(N)N.Cl |

異性体SMILES |

C(C[C@@H](C(=O)NO)N)CN=C(N)N.Cl |

正規SMILES |

C(CC(C(=O)NO)N)CN=C(N)N.Cl |

配列 |

R |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。